molecular formula C5H7ClO2S B13232997 Pent-3-yne-1-sulfonyl chloride

Pent-3-yne-1-sulfonyl chloride

Cat. No.: B13232997
M. Wt: 166.63 g/mol
InChI Key: ZBXXPWGUGYUAMX-UHFFFAOYSA-N
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Description

Pent-3-yne-1-sulfonyl chloride is an organic compound with the molecular formula C5H7ClO2S. It is a sulfonyl chloride derivative of pent-3-yne, characterized by the presence of a triple bond between the third and fourth carbon atoms and a sulfonyl chloride group attached to the first carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-3-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pent-3-yne with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with pent-3-yne to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of microchannel reactors has also been explored for the efficient production of sulfonyl chlorides, offering advantages such as improved safety, scalability, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Pent-3-yne-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, thionyl chloride.

    Halogens and Halogen Acids: Bromine, hydrochloric acid.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Dihaloalkenes and Haloalkenes: Formed by addition reactions with halogens and halogen acids.

Scientific Research Applications

Pent-3-yne-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pent-3-yne-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group and the triple bond. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives. The triple bond can undergo addition reactions, where electrophiles add to the carbon-carbon triple bond, resulting in the formation of dihaloalkenes and haloalkenes .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropanesulfonyl chloride: Similar to pent-3-yne-1-sulfonyl chloride but with a saturated carbon chain.

    Pent-2-yne-1-sulfonyl chloride: Another sulfonyl chloride derivative of pent-yne, differing in the position of the triple bond. It exhibits similar reactivity but may have different applications due to the positional isomerism.

Uniqueness

This compound is unique due to the presence of both a sulfonyl chloride group and a carbon-carbon triple bond. This combination of functional groups allows for diverse reactivity and the formation of a wide range of derivatives. Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile compound in organic synthesis and industrial applications .

Biological Activity

Pent-3-yne-1-sulfonyl chloride is a versatile compound utilized in various chemical and biological applications. This article delves into its biological activity, highlighting its mechanisms, applications in drug development, and relevant case studies.

This compound is characterized by its sulfonyl chloride group and a terminal alkyne, which confer unique reactivity patterns. Its structure allows for diverse transformations, including nucleophilic substitutions and addition reactions, making it a valuable reagent in organic synthesis.

PropertyValue
Molecular FormulaC₅H₇ClO₂S
Molecular Weight166.62 g/mol
Boiling Point150 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily arises from its ability to form sulfonamides and other derivatives through nucleophilic attack on the sulfonyl chloride moiety. This electrophilic nature enables the compound to modify biomolecules, enhancing their stability and bioactivity.

Mechanisms of Interaction:

  • Nucleophilic Substitution: The sulfonyl chloride can react with amines, alcohols, or thiols to form sulfonamides or sulfonate esters.
  • Addition Reactions: The triple bond can engage in addition reactions with halogens or acids, leading to functionalized products that may exhibit biological activity.

Applications in Biological Research

This compound has been investigated for its potential in drug development, particularly in synthesizing compounds targeting specific biological pathways. Its utility in creating prodrugs that enhance drug delivery systems has been explored in various studies.

Case Studies

  • Synthesis of Anticancer Agents:
    Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study on a sulfonamide derivative demonstrated effectiveness against multiple cancer cell lines by inducing apoptosis through modulation of the mitochondrial pathway .
  • Development of PROTACs:
    This compound has been utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins. In one study, a PROTAC incorporating this compound showed promising results in degrading specific proteins associated with cancer progression .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
AntibacterialExhibits activity against MRSA isolates
Drug DevelopmentServes as an intermediate for synthesizing pharmaceuticals

Properties

Molecular Formula

C5H7ClO2S

Molecular Weight

166.63 g/mol

IUPAC Name

pent-3-yne-1-sulfonyl chloride

InChI

InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3

InChI Key

ZBXXPWGUGYUAMX-UHFFFAOYSA-N

Canonical SMILES

CC#CCCS(=O)(=O)Cl

Origin of Product

United States

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